5-Chloro-6-methyl-8-quinolinamine
Overview
Description
5-Chloro-6-methyl-8-quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The presence of chlorine and methyl groups in the quinoline ring enhances its chemical properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-8-quinolinamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-nitrophenol and 4-amino-2-chlorophenol.
Reaction with Methacrylaldehyde: The mixture is heated to 90°C in the presence of hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid. The reaction is maintained under reflux conditions for an hour.
Filtration and Purification: The reaction mixture is cooled, and the product is filtered and purified using activated carbon and sodium hydroxide to adjust the pH.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methyl-8-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s biological activity.
Substitution: Halogenation and alkylation reactions can introduce different substituents into the quinoline ring, modifying its properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenating agents like chlorine and bromine, and alkylating agents like methyl iodide, are commonly employed
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Various halogenated and alkylated quinoline derivatives
Scientific Research Applications
5-Chloro-6-methyl-8-quinolinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial and antiparasitic activities, making it useful in studying infectious diseases.
Medicine: Potential therapeutic agent for treating malaria, leishmaniasis, and fungal infections.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-8-quinolinamine involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Antiparasitic Activity: It inhibits the heme detoxification pathway in parasites, causing the accumulation of toxic heme and leading to parasite death.
Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes
Comparison with Similar Compounds
5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.
6-Methylquinoline: Used in the synthesis of various pharmaceuticals.
8-Aminoquinoline: Exhibits antimalarial activity
Uniqueness: 5-Chloro-6-methyl-8-quinolinamine stands out due to its combined chlorine and methyl substitutions, which enhance its biological activity and make it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-6-methylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYOHXTZJKSTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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